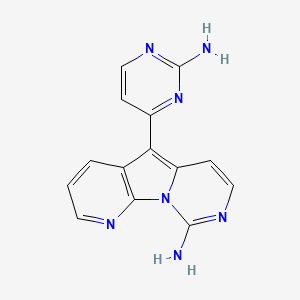

Deoxyvariolin B

Description

Properties

Molecular Formula |

C14H11N7 |

|---|---|

Molecular Weight |

277.28 g/mol |

IUPAC Name |

8-(2-aminopyrimidin-4-yl)-1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-13-amine |

InChI |

InChI=1S/C14H11N7/c15-13-18-6-3-9(20-13)11-8-2-1-5-17-12(8)21-10(11)4-7-19-14(21)16/h1-7H,(H2,16,19)(H2,15,18,20) |

InChI Key |

JTQQDEMYPLKSDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)N3C(=C2C4=NC(=NC=C4)N)C=CN=C3N |

Synonyms |

deoxyvariolin B variolin B |

Origin of Product |

United States |

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The total synthesis of deoxyvariolin B employs strategic transformations to build its tricyclic core:

-

Tandem deoxygenation-cyclization : A triarylmethanol intermediate undergoes simultaneous deoxygenation and cyclization using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA), forming the central pyrido-pyrrolo-pyrimidine scaffold.

-

Palladium-catalyzed cross-coupling : A Suzuki-Miyaura coupling introduces substituents to complete the tetracyclic framework.

Synthetic efficiency :

Functional Group Reactivity

This compound’s structure allows targeted modifications at specific positions ( ):

Reactive sites :

-

C7 position : Susceptible to nucleophilic substitution due to electron-deficient pyrimidine ring.

-

N3' amine : Participates in hydrogen bonding with DNA and kinases.

-

Tricyclic core : Stabilizes π-π stacking during DNA intercalation.

Common reactions :

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic substitution | Alkyl halides, polar aprotic solvents | Introduction of alkyl/aryl groups at C7 |

| Oxidation | MnO₂, DCM | Conversion of alcohol to ketone |

| Cycloaddition | Thermal or photochemical | Formation of fused polycyclic systems |

Biochemical Interactions and Kinase Inhibition

This compound engages in specific biochemical reactions central to its antitumor activity:

DNA Intercalation ( )

-

Binding mode : Intercalates into DNA at CpG sites, inducing pseudo-Holliday junction formation.

-

Key interactions :

-

Hydrogen bonding between N3' amine and DNA phosphate backbone.

-

π-Stacking of tricyclic core with guanine-cytosine base pairs.

-

Structural impact :

-

Stabilizes non-B DNA conformations.

-

Disrupts DNA replication and transcription.

Kinase Inhibition ( )

This compound competitively inhibits ATP-binding pockets of cyclin-dependent kinases (CDKs):

| Target Kinase | IC₅₀ (nM) | Biological Effect |

|---|---|---|

| CDK1 | 60 | G₂/M cell cycle arrest |

| CDK2 | 80 | S-phase blockage |

| CDK9 | 26 | Suppression of RNA polymerase II |

Mechanistic insights :

-

Prevents phosphorylation of histone H1 and retinoblastoma protein.

Stability and Solubility Considerations

Physicochemical properties ():

-

Solubility : Poor aqueous solubility (≤0.1 mg/mL in water), requiring DMSO or ethanol for in vitro studies.

-

Stability : Degrades under prolonged UV exposure; stable at pH 4–8 for 24 hours.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Deoxyvariolin B and validating its structural purity?

- Methodological Answer : The total synthesis of this compound involves a multi-step process, including palladium-catalyzed cross-coupling reactions and regioselective functionalization. Key steps include the preparation of the pyrido[2,3-d]pyrimidine core via cyclization and subsequent deprotection. Structural validation requires NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and HPLC for purity assessment. For reproducibility, detailed experimental protocols (e.g., solvent ratios, reaction temperatures) must be documented, with supplementary data provided for intermediates .

Q. How should researchers design cytotoxicity assays to evaluate this compound's bioactivity against cancer cell lines?

- Methodological Answer : Use standardized cell lines (e.g., HCT-116, MCF-7) and include positive controls (e.g., cisplatin). Employ dose-response curves (IC₅₀ calculations) and assess viability via MTT or resazurin assays. Ensure triplicate replicates and statistical analysis (e.g., ANOVA) to minimize variability. Document cell culture conditions (medium, incubation time) to align with prior studies for comparability .

Q. What criteria are critical for ensuring the reproducibility of this compound’s pharmacological data in preclinical studies?

- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies: specify animal models (e.g., BALB/c mice), dosing regimens, and endpoints (e.g., tumor volume reduction). Include pharmacokinetic parameters (Cmax, AUC) and validate assays via blinded analysis. Raw data and statistical codes should be archived in repositories like Zenodo to facilitate replication .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) studies to assess bioavailability and metabolic stability. Use LC-MS to quantify plasma concentrations and compare with cytotoxicity thresholds. Investigate off-target effects via proteomic profiling (e.g., affinity chromatography) and validate hypotheses using knock-out models. Transparently report discrepancies in supplementary materials .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., halogen substitution at C7 or N3). Test against a panel of cancer cell lines and correlate activity with electronic (Hammett σ) or steric (Taft’s Es) parameters. Use molecular docking to predict binding affinities for targets like CDK8. Publish synthetic routes and crystallographic data for public validation .

Q. How should researchers address variability in this compound’s solubility and stability during formulation studies?

- Methodological Answer : Employ co-solvency (e.g., PEG-400) or nanoemulsion techniques to enhance aqueous solubility. Monitor stability via accelerated degradation studies (40°C/75% RH) and UPLC-MS for degradation products. Include lyophilization protocols for long-term storage. Cross-reference stability data with pharmacopoeial standards (e.g., USP-NF) .

Data Analysis and Reporting Guidelines

Q. What statistical frameworks are appropriate for analyzing dose-dependent synergistic effects of this compound in combination therapies?

- Methodological Answer : Use the Chou-Talalay method to calculate combination indices (CI) and determine synergism (CI < 1). Apply Bliss independence or Loewe additivity models to validate interactions. Report confidence intervals and p-values for significance. Share raw interaction data in open-access repositories .

Q. How can researchers ensure ethical compliance when publishing negative or inconclusive results from this compound studies?

- Methodological Answer : Disclose all experimental conditions (e.g., batch variability, assay limitations) in the methods section. Use platforms like BioRxiv for preprints to solicit peer feedback. Adhere to COPE guidelines for transparent reporting and cite prior conflicting studies to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.